![molecular formula C23H20N2O4 B2785282 1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione CAS No. 887467-92-7](/img/structure/B2785282.png)
1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as spiro-oxindole and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of spiro-oxindole is not fully understood. However, studies have shown that spiro-oxindole can interact with various cellular targets, including DNA, RNA, and proteins. Spiro-oxindole has been shown to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways. Additionally, spiro-oxindole has been shown to interact with ion channels and receptors, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Spiro-oxindole has been shown to have various biochemical and physiological effects. Studies have shown that spiro-oxindole can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. Additionally, spiro-oxindole has been shown to inhibit the activity of enzymes involved in various metabolic pathways, such as glycolysis and the citric acid cycle. Physiologically, spiro-oxindole has been shown to have potential neuroprotective effects, as well as antibacterial, antifungal, and antiviral properties.
実験室実験の利点と制限
Spiro-oxindole has several advantages for lab experiments. It is relatively easy to synthesize and can be produced in large quantities with high purity. Additionally, spiro-oxindole has a high degree of structural diversity, which allows for the synthesis of analogs with potentially improved properties. However, spiro-oxindole also has some limitations for lab experiments. It can be unstable under certain conditions and may require specialized storage and handling. Additionally, spiro-oxindole can be difficult to work with due to its low solubility in water.
将来の方向性
There are several future directions for spiro-oxindole research. One potential direction is the investigation of spiro-oxindole as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, spiro-oxindole could be studied as a potential modulator of ion channels and receptors, which could have implications for drug discovery. Further research could also focus on the synthesis of analogs with potentially improved properties, such as increased potency or selectivity. Overall, spiro-oxindole has shown potential in various scientific research applications and warrants further investigation.
合成法
Spiro-oxindole can be synthesized using various methods, including the one-pot three-component reaction, the Mannich reaction, and the Pictet-Spengler reaction. The one-pot three-component reaction involves the condensation of indole, aldehyde, and cyclic ketone in the presence of a catalyst. The Mannich reaction involves the reaction of indole, formaldehyde, and amine, followed by the addition of cyclic ketone. The Pictet-Spengler reaction involves the reaction of indole and cyclic ketone in the presence of a Lewis acid catalyst. These methods have been successful in producing spiro-oxindole with high yields and purity.
科学的研究の応用
Spiro-oxindole has shown potential in various scientific research applications. It has been studied for its anticancer, antibacterial, antifungal, and antiviral properties. Spiro-oxindole has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, spiro-oxindole has been studied as a potential modulator of ion channels and receptors, which could have implications for drug discovery.
特性
IUPAC Name |
1-(1H-indol-3-yl)-2-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-19-13-23(29-20-8-4-2-6-16(19)20)9-11-25(12-10-23)22(28)21(27)17-14-24-18-7-3-1-5-15(17)18/h1-8,14,24H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMXRWNNLHDLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C(=O)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethane-1,2-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Benzo[1,3]dioxol-5-ylcarbamoyl)-butyric acid](/img/structure/B2785200.png)
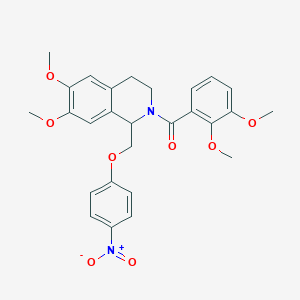

![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2785205.png)

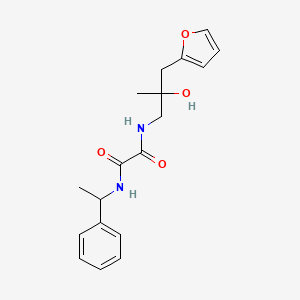
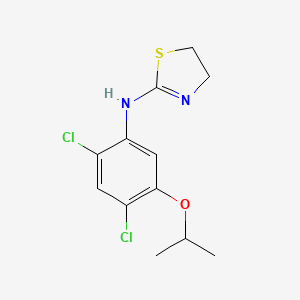
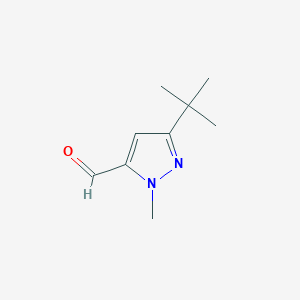
![2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2785211.png)
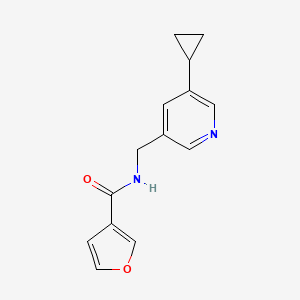

![1-{2-Azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl}-2-bromoethan-1-one](/img/structure/B2785220.png)
![7-(3,4-dimethylphenyl)-2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2785221.png)
